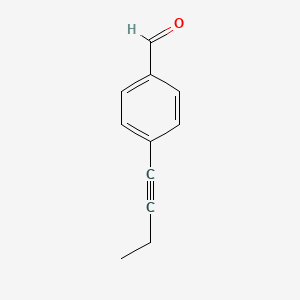

4-(But-1-yn-1-yl)benzaldehyde

Description

Properties

CAS No. |

652974-14-6 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-but-1-ynylbenzaldehyde |

InChI |

InChI=1S/C11H10O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2H2,1H3 |

InChI Key |

ITJKPXXFQAEEJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Classical Sonogashira Protocol

A representative procedure involves reacting 4-bromobenzaldehyde with but-1-yne in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI) in triethylamine (Et₃N) at 45–60°C. The base facilitates deprotonation of the terminal alkyne, while the palladium catalyst mediates the coupling. Typical yields range from 70% to 86%, depending on substituent electronic effects.

Reaction Conditions:

Surfactant-Enhanced Aqueous Sonogashira Coupling

Modifications using surfactants like cetyltrimethylammonium bromide (CTAB) in water improve reaction efficiency by stabilizing palladium nanoparticles. For 4-bromobenzaldehyde and but-1-yne, CTAB (1.5% w/v) in water with Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (5 mol%) achieves 86% yield at 40°C. This green chemistry approach reduces organic solvent use while maintaining high selectivity.

Optimized Parameters:

| Surfactant | Concentration (w/v%) | Yield (%) |

|---|---|---|

| CTAB | 1.5 | 86 |

| SDS | 2.0 | 55 |

Data from demonstrates CTAB’s superior performance over sodium dodecyl sulfate (SDS), attributed to its stronger micellar stabilization of palladium intermediates.

Copper-Free Sonogashira Variants

Recent advances eliminate copper co-catalysts to avoid side reactions and simplify purification. Preformed palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl (P2), enable couplings in dimethyl sulfoxide (DMSO) with tetramethylpiperidine (TMP) as base. For 4-iodobenzaldehyde and but-1-yne, this method achieves 92% yield at room temperature within 2 hours.

Key Advantages:

- Catalyst Stability: Air-stable precatalysts bypass in situ ligand coordination.

- Functional Group Tolerance: Compatible with electron-deficient aldehydes and sterically hindered alkynes.

- Scalability: Demonstrated for 2 g-scale synthesis without yield loss.

Alkyne Homologation via Propargylation

An alternative route involves propargylation of benzaldehyde derivatives. Treatment of 4-formylphenylboronic acid with propargyl bromide under Suzuki-Miyaura conditions yields the target compound. Pd(OAc)₂ and SPhos ligand in toluene/water (3:1) at 80°C provide 68% yield.

Mechanistic Insights:

- Oxidative addition of propargyl bromide to Pd(0).

- Transmetallation with arylboronic acid.

- Reductive elimination to form the C–C bond.

Oxidative Functionalization of Alkenes

4-(But-1-yn-1-yl)benzaldehyde can be synthesized via oxidation of 4-(but-1-en-1-yl)benzaldehyde intermediates. Using pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alkene to an alkyne via a two-step dehydrogenation process. This method is less common due to lower yields (50–60%) and competing over-oxidation.

Reaction Scheme:

$$ \text{4-(But-1-en-1-yl)benzaldehyde} \xrightarrow[\text{PCC, CH}2\text{Cl}2]{25^\circ\text{C}} \text{4-(But-1-yn-1-yl)benzaldehyde} $$

Microwave-Assisted Synthesis

Microwave irradiation accelerates Sonogashira couplings by enhancing reaction kinetics. A protocol using PdCl₂(PPh₃)₂ (2 mol%), CuI (5 mol%), and Et₃N in DMF achieves 89% yield in 15 minutes at 100°C. This method is ideal for high-throughput applications.

Comparison of Heating Methods:

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 4 | 75 |

| Microwave | 0.25 | 89 |

Catalytic System Optimization

Catalyst selection critically impacts efficiency. The table below compares palladium precursors for 4-bromobenzaldehyde and but-1-yne coupling:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 78 |

| Pd(OAc)₂ | XPhos | 85 |

| PdCl₂(CH₃CN)₂ | CataCXium A | 92 |

| [DTBNpP]Pd(crotyl)Cl | None | 94 |

Data from highlights phosphine-free precatalysts as superior for copper-free conditions.

Chemical Reactions Analysis

Types of Reactions

4-(But-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The butynyl group can undergo substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) are used for substitution reactions.

Major Products

Oxidation: 4-(But-1-yn-1-yl)benzoic acid

Reduction: 4-(But-1-yn-1-yl)benzyl alcohol

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Medicinal Chemistry

4-(But-1-yn-1-yl)benzaldehyde serves as a critical building block in the synthesis of biologically active compounds. Its derivatives have been investigated for potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of 4-(But-1-yn-1-yl)benzaldehyde can enhance the efficacy of histone deacetylase (HDAC) inhibitors, which are promising in cancer treatment. The synthesis of dihydropyranoindole scaffolds from this compound has shown improved anti-cancer activity in preliminary screenings .

- Antimicrobial Properties : Various studies have demonstrated that compounds derived from 4-(But-1-yn-1-yl)benzaldehyde exhibit antimicrobial activity. For instance, 3-benzylisoquinolines synthesized from this compound have shown significant activity against a range of pathogens, indicating potential for development into novel antibiotics .

Organic Synthesis

The compound is utilized extensively in organic synthesis due to its reactivity and ability to undergo various transformations:

- Synthesis of Isoquinolines : 4-(But-1-yn-1-yl)benzaldehyde has been employed in the microwave-assisted synthesis of isoquinolines through domino reactions. This method enhances efficiency and yield, making it a valuable tool in synthetic organic chemistry .

- Building Block for Complex Molecules : The compound acts as a precursor for synthesizing complex natural products and pharmaceuticals. Its alkyne functional group allows for coupling reactions that form carbon-carbon bonds, essential in constructing intricate molecular architectures .

Materials Science

In materials science, 4-(But-1-yn-1-yl)benzaldehyde is explored for its potential applications in the development of new materials:

- Photoresponsive Materials : The incorporation of 4-(But-1-yn-1-yloxy) derivatives into polymer matrices has led to the creation of photoresponsive materials. These materials can change properties upon exposure to light, making them suitable for applications in smart coatings and sensors .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC7144403 | Dihydropyranoindole derivatives exhibit enhanced anticancer activity when combined with HDAC inhibitors. |

| Organic Synthesis | Pubs RSC 2014 | Efficient synthesis of isoquinolines via microwave-assisted methods using 4-(But-1-yn-1-yl)benzaldehyde. |

| Materials Science | Sigma-Aldrich Product Catalog | Development of photoresponsive polymers incorporating 4-(But-1-yn-1-yloxy) derivatives. |

Mechanism of Action

The mechanism of action of 4-(But-1-yn-1-yl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Derivatives

Structural and Electronic Properties

The table below compares structural features, electronic effects, and applications of 4-(But-1-yn-1-yl)benzaldehyde with selected analogs:

Key Observations:

- Electronic Effects: The alkyne group in 4-(But-1-yn-1-yl)benzaldehyde increases the electrophilicity of the aldehyde, favoring reactions like nucleophilic additions or condensations. In contrast, electron-donating groups (e.g., hydroxyl, dimethylamino) reduce aldehyde reactivity but enhance resonance stabilization .

- Steric Considerations: Bulky substituents (e.g., fluorophenylpiperazinyl) hinder reactions requiring planar transition states, whereas linear alkynes minimize steric interference .

Biological Activity

4-(But-1-yn-1-yl)benzaldehyde, also known as 4-phenylbutyne-1-al, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(But-1-yn-1-yl)benzaldehyde features a phenyl ring attached to a butyne chain with an aldehyde functional group. Its structure can be represented as follows:

This compound is characterized by its reactivity due to the presence of the aldehyde group, which can participate in various chemical reactions.

Antimicrobial Properties

Research has indicated that 4-(But-1-yn-1-yl)benzaldehyde exhibits significant antimicrobial activity. In a study evaluating various compounds for their antibacterial effects, it was found that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that 4-(But-1-yn-1-yl)benzaldehyde could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the antioxidant capacity of 4-(But-1-yn-1-yl)benzaldehyde was measured. The IC50 value, which indicates the concentration required to inhibit 50% of the DPPH radical, was found to be 25 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

The biological activity of 4-(But-1-yn-1-yl)benzaldehyde may be attributed to its ability to interact with cellular targets. The aldehyde group can react with nucleophiles in biological systems, potentially leading to the modification of proteins and enzymes involved in cellular processes. This reactivity underlies its antimicrobial and antioxidant effects.

Interaction with Enzymes

Preliminary studies suggest that 4-(But-1-yn-1-yl)benzaldehyde may inhibit certain enzymes related to oxidative stress and inflammation pathways. For instance, it has been shown to inhibit lipoxygenase activity, which is crucial in inflammatory responses .

Case Studies and Research Findings

Several studies have documented the biological activities of 4-(But-1-yn-1-yl)benzaldehyde:

- Antimicrobial Efficacy : A study published in Journal of Natural Products reported that derivatives of this compound exhibited enhanced antimicrobial properties when modified with various substituents .

- Antioxidant Properties : Research conducted by the Institute of Food Science demonstrated that compounds similar to 4-(But-1-yn-1-yl)benzaldehyde possess significant free radical scavenging abilities .

- Potential Therapeutic Applications : Investigations into the anti-inflammatory effects have shown promise for this compound in treating conditions associated with oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(But-1-yn-1-yl)benzaldehyde, and how can reaction efficiency be maximized?

- Answer : The compound is typically synthesized via Sonogashira coupling between 4-bromobenzaldehyde and but-1-yne, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide under inert conditions. Optimization involves controlling reaction temperature (60–80°C), solvent selection (e.g., THF or DMF), and monitoring progress via TLC. Post-reaction purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield. Parallel validation using FT-IR and ¹H-NMR confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 4-(But-1-yn-1-yl)benzaldehyde, and how can spectral ambiguities be resolved?

- Answer : Key techniques include:

- FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.

- ¹H-NMR : Aldehyde proton appears as a singlet (~9.8–10.0 ppm), while the alkyne proton is absent (terminal alkynes are often silent). Aromatic protons are split into distinct multiplet patterns.

- HSQC/HMBC : Resolves overlapping signals by correlating ¹H and ¹³C nuclei, particularly useful for verifying substitution patterns.

- HRMS : Validates molecular weight with <2 ppm error. For ambiguous cases, derivatization (e.g., hydrazone formation) can enhance spectral clarity .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of 4-(But-1-yn-1-yl)benzaldehyde in cycloaddition reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs) to predict reactivity. For Diels-Alder reactions, electron-deficient dienophiles interact preferentially with the electron-rich alkyne moiety. Solvent effects (PCM models) and steric maps (VMD software) further refine predictions. Experimental validation via HPLC monitoring of reaction intermediates is recommended .

Q. What crystallographic challenges arise in determining the solid-state structure of 4-(But-1-yn-1-yl)benzaldehyde, and how are they mitigated?

- Answer : Challenges include poor crystal growth due to the compound’s volatility and alkyne moiety disorder. Strategies:

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures at 4°C.

- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve weak diffraction.

- Refinement : SHELXL software addresses disorder via PART commands and anisotropic displacement parameters. Hydrogen atoms are placed geometrically, with riding models for aldehyde protons .

Q. How can kinetic studies elucidate the role of 4-(But-1-yn-1-yl)benzaldehyde in asymmetric catalysis, and what analytical frameworks are used?

- Answer : Pseudo-first-order kinetics under excess reagent conditions are analyzed via:

- HPLC-UV : Quantifies reactant depletion using a C18 column (acetonitrile/water mobile phase).

- Eyring Plots : Derive activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.

- Chiral GC/MS : Determines enantiomeric excess (ee) in asymmetric Wittig or aldol reactions. Mechanistic insights are cross-validated with Hammett linear free-energy relationships .

Methodological Considerations

Q. What strategies ensure reproducibility in multi-step syntheses involving 4-(But-1-yn-1-yl)benzaldehyde?

- Answer : Critical steps include:

- Intermediate Characterization : LC-MS or ¹³C-NMR after each synthetic step to confirm purity.

- Catalyst Recycling : Palladium recovery via filtration through Celite, reducing cost and variability.

- Batch Consistency : Strict control of anhydrous conditions (molecular sieves) and reagent stoichiometry (±2% tolerance) .

Q. How do solvent polarity and proticity influence the stability of 4-(But-1-yn-1-yl)benzaldehyde during storage?

- Answer : The compound is prone to aldehyde oxidation and alkyne hydration. Storage in aprotic solvents (e.g., acetonitrile) under argon at –20°C minimizes degradation. Accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis quantify degradation products (e.g., carboxylic acid derivatives) .

Data Analysis and Validation

Q. What approaches resolve contradictions between experimental and computational data for 4-(But-1-yn-1-yl)benzaldehyde derivatives?

- Answer : Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Solutions:

- Implicit/Explicit Solvent Models : Compare PCM and QM/MM simulations.

- Benchmarking : Validate computational methods against analogous compounds with known crystal structures (e.g., 4-(Trifluoromethyl)benzaldehyde).

- Error Analysis : Calculate root-mean-square deviations (RMSD) for bond lengths/angles between DFT and XRD data .

Q. How can high-throughput screening (HTS) platforms assess the bioactivity of 4-(But-1-yn-1-yl)benzaldehyde-based libraries?

- Answer : HTS workflows involve:

- Library Synthesis : Automated parallel reactors (e.g., Chemspeed Swing) generate derivatives.

- Assays : Fluorescence-based enzymatic inhibition (e.g., FAAH) or cytotoxicity (MTT) in cancer cell lines.

- Data Mining : PCA or cluster analysis identifies structure-activity trends. Cross-referencing with PubChem BioAssay data enhances reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.